molecular formula C11H10N2O3S B1493314 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid CAS No. 2098013-35-3

6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid

Cat. No.: B1493314
CAS No.: 2098013-35-3
M. Wt: 250.28 g/mol
InChI Key: VCKJZKAYYTYZKF-UHFFFAOYSA-N
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Description

6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid is a complex organic compound belonging to the class of heterocyclic compounds It features a thiophene ring, an imidazoxazine core, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid typically involves multiple steps, starting with the construction of the thiophene ring, followed by the formation of the imidazoxazine core, and finally the introduction of the carboxylic acid group. Common synthetic routes include:

  • Condensation Reactions: Thiophene derivatives can be condensed with appropriate amines and carbonyl compounds to form the imidazoxazine core.

  • Cyclization Reactions: Cyclization of linear precursors can be achieved using strong acids or bases, depending on the specific requirements of the reaction.

  • Carboxylation Reactions:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production often emphasizes optimizing reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas to reduce specific functional groups.

  • Substitution Reactions: Substitution reactions can involve the replacement of hydrogen atoms or other substituents on the thiophene ring or imidazoxazine core with different functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, hydrogen gas, sodium borohydride.

  • Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed:

  • Oxidation Products: Sulfoxides, sulfones, carboxylic acids.

  • Reduction Products: Alcohols, amines, aldehydes.

  • Substitution Products: Halogenated thiophenes, substituted imidazoxazines.

Scientific Research Applications

Chemistry: This compound is used in the synthesis of various organic molecules, serving as a building block for more complex structures

Biology: In biological research, 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid is studied for its potential biological activity. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its structural features may interact with biological targets, leading to the discovery of new drugs.

Industry: In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism by which 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid exerts its effects depends on its specific biological target. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would vary based on the specific application and the biological system .

Comparison with Similar Compounds

  • Thiophene Derivatives: Other thiophene-based compounds with similar structures and biological activities.

  • Imidazoxazine Derivatives: Compounds containing the imidazoxazine core with varying substituents.

  • Carboxylic Acid Derivatives: Other carboxylic acids with different heterocyclic structures.

Uniqueness: 6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid stands out due to its unique combination of a thiophene ring, an imidazoxazine core, and a carboxylic acid group. This combination provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

6-thiophen-3-yl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c14-11(15)8-3-13-4-9(7-1-2-17-6-7)16-5-10(13)12-8/h1-3,6,9H,4-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKJZKAYYTYZKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=NC(=CN21)C(=O)O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid
Reactant of Route 2
6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid
Reactant of Route 5
6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid

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